molecular formula C11H17NO4 B2611817 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate CAS No. 202477-57-4

1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate

Cat. No. B2611817
CAS RN: 202477-57-4
M. Wt: 227.26
InChI Key: YDQDZLXTPXNOKO-UHFFFAOYSA-N
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Description

“1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate” is a chemical compound with the CAS Number: 202477-57-4 . It has a molecular weight of 227.26 . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is "1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5-6,8H,7H2,1-4H3" . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a density of 0.981g/mL at 25°C . It is slightly soluble in water . The compound’s refractive index is 1.458 (lit.) .

Scientific Research Applications

Crystal Structure Analysis

Research by Dazie et al. (2017) explored the crystal structure of related compounds to 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate, particularly focusing on the planarity of substituted pyrrole rings. This study contributes to the understanding of molecular conformations in crystallography (Dazie, Donkeng et al., 2017).

NMR Analysis and Potential as Dyes and Pigments

Liu et al. (2014) conducted NMR analysis on a series of related compounds, revealing their potential application as dyes and pigments due to their long-range conjugated systems. This indicates the versatility of these compounds in various industrial applications (Liu, Song et al., 2014).

Diastereoselectivity in Chemical Reactions

Vallat et al. (2009) studied the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction using derivatives of tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate. This research contributes to synthetic organic chemistry, especially in understanding stereochemical outcomes in complex reactions (Vallat, Buciumas et al., 2009).

Synthesis and Application in Organic Chemistry

The synthesis of related compounds and their potential application in organic chemistry has been a focus of several studies. For instance, Porta et al. (1994) discussed the thermal addition of methyl 1-tert-butylaziridine-2-carboxylate to create specific pyrrole derivatives, highlighting the synthetic versatility of these compounds (Porta, Capuzzi et al., 1994).

Application in Catalysis and Coordination Chemistry

The role of pyrrole derivatives in catalysis and coordination chemistry is also significant. For example, Smaliy et al. (2016) developed a method for the phosphanylation of 1-tert-butyl-1H-pyrrole, leading to compounds useful in coordination chemistry and catalysis. This underscores the potential of these compounds in facilitating various chemical reactions and processes (Smaliy, Chaykovskaya et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 2,5-dihydropyrrole-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5-6,8H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQDZLXTPXNOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

202477-57-4
Record name 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
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